N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide
Description
N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide is a benzamide derivative characterized by a central phenyl ring substituted with methoxy groups at positions 2 and 5, a benzamide moiety at the para position, and a 2-phenylbutanoyl amino group at position 2. This compound’s structure combines aromaticity, hydrogen-bonding capability (via the amide groups), and lipophilic regions (due to methoxy and phenylbutanoyl substituents), making it a candidate for studying structure-activity relationships in medicinal or agrochemical contexts.
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-(2-phenylbutanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-4-19(17-11-7-5-8-12-17)25(29)27-21-16-22(30-2)20(15-23(21)31-3)26-24(28)18-13-9-6-10-14-18/h5-16,19H,4H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSDVZPSJQZXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the phenylbutanoyl intermediate: This step involves the acylation of a phenylbutanoic acid derivative.
Coupling with the dimethoxy aniline derivative: The phenylbutanoyl intermediate is then coupled with a 2,5-dimethoxyaniline derivative under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final benzamide formation: The resulting intermediate is then subjected to further reactions to form the final benzamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- Polarity: The methylsulfonyl group in enhances polarity, likely improving aqueous solubility compared to the target compound’s phenylbutanoyl substituent .
- Reactivity : The chloroacetyl group in may confer alkylating activity, a feature absent in the target compound, which could influence toxicity or covalent binding to targets .
Biological Activity
N-{2,5-Dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide, also known by its chemical identifiers such as PubChem CID 1321185, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 452.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, related benzamide derivatives have demonstrated selective inhibition of HDAC1, HDAC2, and HDAC3 with varying IC50 values .
- Antitumor Activity : In vitro studies have indicated that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
| Activity | IC50 Value (nM) | Cell Line Tested |
|---|---|---|
| HDAC1 Inhibition | 95.2 | A2780 |
| HDAC2 Inhibition | 260.7 | HepG2 |
| HDAC3 Inhibition | 255.7 | Other Cancer Lines |
| Antiproliferative Effect | 2.66 μM | A2780 |
| Antiproliferative Effect | 1.73 μM | HepG2 |
Case Studies and Research Findings
- Antitumor Efficacy : A study highlighted the compound's ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, emphasizing its potential use in cancer therapy .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the phenylbutanoyl moiety to enhance potency and selectivity against HDACs while maintaining favorable pharmacokinetic properties .
- Therapeutic Implications : Given its mechanism involving HDAC inhibition and resulting antitumor effects, this compound is being investigated as a lead compound for developing novel bifunctional HDAC inhibitors aimed at treating solid tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
